3-(((4-(3-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Description
Properties
IUPAC Name |
3-[[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-25-14-7-5-6-13(10-14)16-12-28-19(22-16)21-11-15-17(23)26-20(27-18(15)24)8-3-2-4-9-20/h5-7,10-12H,2-4,8-9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBUIVVLDCNADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC=C3C(=O)OC4(CCCCC4)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. These properties could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes. They can also stimulate or block receptors in biological systems. The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the pharmacokinetics of the compound.
Result of Action
Thiazole derivatives have been associated with diverse biological activities. Depending on the specific targets and mode of action, the compound could potentially exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Biological Activity
The compound 3-(((4-(3-methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione represents a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 360.4 g/mol. The structure features a unique spirocyclic framework, which is known to influence the biological properties of compounds.
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds containing thiazole rings have shown significant antibacterial and antifungal properties. The presence of the methoxyphenyl group may enhance these effects through increased lipophilicity and better membrane permeability.
- Antioxidant Activity : The dioxaspiro structure is associated with radical scavenging abilities, which could contribute to protective effects against oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes such as carboxylesterase and acetylcholinesterase, which are crucial in various metabolic pathways.
Synthesis and Biological Evaluation
A study published in PubMed detailed the synthesis of related compounds and their biological evaluation using molecular docking techniques. The results indicated that similar structures exhibited promising inhibitory activity against carboxylesterase, with implications for drug design targeting metabolic disorders .
Antimicrobial Efficacy
In vitro studies have shown that derivatives of thiazole compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, a related thiazole derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential for development as an antimicrobial agent.
Antioxidant Properties
The antioxidant capacity was assessed using the ABTS assay, revealing that the compound exhibited comparable activity to standard antioxidants like Trolox. This property is vital for developing therapeutic agents aimed at conditions characterized by oxidative stress .
Data Table: Biological Activities
| Activity Type | Assessed Methodology | Result |
|---|---|---|
| Antibacterial | MIC Assay | MIC = 32 µg/mL (S. aureus) |
| Antioxidant | ABTS Assay | Comparable to Trolox |
| Enzyme Inhibition | Molecular Docking | Selective CaE inhibitors |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s key structural distinction lies in the thiazol-2-ylamino moiety and the 3-methoxyphenyl substituent. Comparable compounds include:
- 3-((4-Chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (): Substituted with a 4-chlorophenyl group, enabling strong intermolecular Cl···H interactions.
- 3-((2-Nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (): Features a nitro group, which introduces π-π stacking interactions.
- 3-((m-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (): Contains a methyl group on the phenyl ring, influencing steric and electronic properties.
The thiazole ring may introduce additional hydrogen-bond acceptors (N atoms) and π-conjugation effects absent in simpler phenyl-substituted analogs .
Crystallographic and Packing Behavior
Crystallographic data for analogs reveal distinct packing patterns dependent on substituents:
The target compound’s thiazole-methoxyphenyl substituent may promote unique interactions:
Spectroscopic and Electronic Properties
- UV-Vis Spectroscopy : The hydroxyphenyl derivative (HMD) exhibited λmax at 380 nm, consistent with DFT calculations . The methoxy group’s electron-donating nature may red-shift absorption compared to chloro/nitro analogs.
- IR Spectroscopy : Analogs show C=O stretches near 1700–1750 cm⁻¹ and N–H stretches at ~3200 cm⁻¹ . The thiazole ring in the target compound may introduce additional C–N/C–S vibrations at 600–800 cm⁻¹.
- NLO Properties: HMD demonstrated nonlinear optical activity due to charge transfer transitions . The thiazole’s electron-deficient nature could enhance polarizability in the target compound.
Thermal Stability and Phase Behavior
- Thermogravimetric Analysis (TGA) : HMD showed decomposition above 200°C, attributed to stable hydrogen-bonded networks . The target compound’s thermal stability may depend on the robustness of its thiazole-mediated interactions.
- Melting Points : Chloro- and nitro-substituted analogs melt at 167–168°C and similar ranges , while methoxy groups (lower polarity) might reduce melting points slightly.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(((4-(3-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione?
- Methodology : The synthesis typically involves a multi-step approach:
Spirocyclic Core Formation : Condensation of malonic acid derivatives with cyclohexanone under acidic conditions (e.g., H₂SO₄, acetic anhydride) to form the dioxaspiro[5.5]undecane-2,4-dione core .
Thiazole Ring Assembly : Reaction of 3-methoxyphenyl-substituted thiosemicarbazides with chloroacetic acid or aldehydes to form the thiazole moiety .
Imine Formation : Condensation of the spirocyclic core with the thiazole-amine intermediate using ethanol or DMF as solvents, followed by recrystallization for purification .
- Critical Parameters : Reaction temperature (e.g., reflux at 80–100°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield (typically 60–85%) .
Q. How is the molecular structure of this compound confirmed in academic research?
- Analytical Techniques :
- Single-Crystal X-Ray Diffraction : Resolves bond lengths, angles, and spirocyclic conformation (e.g., chair/boat cyclohexane ring, puckering parameters Q and θ) .
- NMR Spectroscopy : Confirms proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, spirocyclic carbonyls at δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₂₁H₂₁N₂O₅S; expected [M+H]⁺ = 413.12) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Screening : Thiazole derivatives exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC ~25 µg/mL) via membrane disruption .
- Anticancer Potential : Structural analogs inhibit cancer cell proliferation (IC₅₀ ~10–50 µM) by targeting tubulin polymerization or kinase pathways .
- Key Limitations : Low aqueous solubility and metabolic stability require formulation optimization (e.g., PEGylation, prodrug strategies) .
Q. What purification techniques are recommended for isolating this compound?
- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield >95% purity .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) as eluent removes unreacted thiazole intermediates .
Q. How stable is this compound under laboratory storage conditions?
- Stability Profile :
- Thermal Stability : Decomposes above 200°C (DSC data) .
- pH Sensitivity : Degrades in strong acidic/basic conditions (e.g., hydrolysis of dioxaspiro ring in 6M HCl at 60°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, catalyst loading (e.g., H₂SO₄ vs. p-TsOH), and solvent effects .
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., imine condensation) .
Q. What computational methods elucidate structure-activity relationships (SAR) for this compound?
- DFT Calculations : B3LYP/6-311G(d,p) basis sets predict electrophilic regions (e.g., thiazole C5 position) for covalent inhibitor design .
- Molecular Docking : AutoDock Vina simulations reveal binding to β-tubulin (PDB: 1SA0) or COX-2 (PDB: 5KIR) with ΔG ~-8.5 kcal/mol .
Q. What degradation pathways occur under physiological conditions?
- Acidic Hydrolysis : Cleavage of the dioxaspiro ring to form linear diketones (LC-MS: [M+H]⁺ = 347.09) .
- Enzymatic Metabolism : CYP3A4-mediated oxidation of the methoxy group to catechol derivatives (identified via H₂¹⁸O labeling) .
Q. How do supramolecular interactions influence crystallographic packing?
- Hirshfeld Surface Analysis : Quantifies intermolecular forces (e.g., O–H···O hydrogen bonds, C–H···π contacts) contributing to lattice stability .
- Puckering Analysis : Cremer-Pople parameters (Q, θ, φ) define cyclohexane chair conformations and spirocyclic strain .
Q. Can advanced NMR techniques resolve dynamic conformational changes?
- VT-NMR (Variable Temperature) : Detects ring-flipping in the spirocyclic core above 300K (ΔG‡ ~60 kJ/mol) .
- NOESY : Correlates spatial proximity between thiazole NH and spirocyclic carbonyl groups .
Q. What crystallographic software tools are essential for refining its structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
